molecular formula C17H14ClN5S B3894484 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

Cat. No.: B3894484
M. Wt: 355.8 g/mol
InChI Key: RXJSJSZRZCCGNA-KEBDBYFISA-N
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Description

Thiosemicarbazides are potent intermediates for the synthesis of pharmaceutical and bioactive materials and thus, they are used extensively in the field of medicinal chemistry . The imine bond (-N=CH-) in these compounds is useful in organic synthesis, particularly for the preparation of heterocycles and non-natural β-amino acids .


Synthesis Analysis

Thiosemicarbazides are synthesized by the condensation reaction of aldehydes or ketones with 4-phenylthiosemicarbazide or thiosemicarbazide . This synthesis method has the advantages of high yields and good bioactivity .


Molecular Structure Analysis

Thiosemicarbazides are polyfunctional compounds possessing nucleophilic properties. Typical nucleophilic positions are NH2H–2 and NH2–4, with the reactivity order NH2–2 > NH2–4 . Thiosemicarbazides also exist in the tautomeric thiol form .


Chemical Reactions Analysis

Thiosemicarbazides react with systems containing C=O and C=N groups, which is one of the methods for the preparation of biologically active compounds viz. pyrazole, thiazole, triazole, thiadiazole, oxadiazole, triazine, and thiadiazine . The formation of C−N and C=N bonds as opposed to the N−N bond formation is reflected in their extensive use for the preparation of these heterocycles .

Mechanism of Action

While the specific mechanism of action for “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone” is not available, thiosemicarbazone derivatives have been studied for their diverse therapeutic and pharmaceutical activity and are used in probe design .

Future Directions

Thiosemicarbazone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5S/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJSJSZRZCCGNA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Reactant of Route 2
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Reactant of Route 3
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Reactant of Route 4
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Reactant of Route 6
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

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